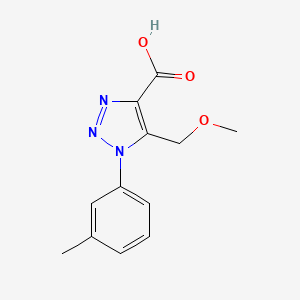![molecular formula C13H15ClO3 B12113808 Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- CAS No. 1152523-42-6](/img/structure/B12113808.png)
Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-: is an organic compound with a complex structure that includes a benzaldehyde core substituted with chlorine, methoxy, and a prenyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 5-position using methanol in the presence of a base like sodium methoxide.
Prenylation: The final step involves the introduction of the prenyl ether group at the 4-position. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzoic acid.
Reduction: 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing novel compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential biological activities. The presence of the prenyl group suggests possible interactions with biological membranes, which could be leveraged in drug design.
Industry
In the materials science field, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
作用機序
The mechanism by which Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, the chlorine atom can participate in substitution reactions, and the prenyl ether group can undergo various transformations. These interactions can affect molecular targets such as enzymes or receptors, influencing biological pathways.
類似化合物との比較
Similar Compounds
Benzaldehyde, 3-chloro-4-methoxy-: Similar structure but lacks the prenyl ether group.
Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Contains a phenylmethoxy group instead of a prenyl ether group.
Benzaldehyde, 3-hydroxy-4-methoxy-: Has a hydroxy group instead of a chlorine atom.
Uniqueness
The unique combination of substituents in Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- imparts distinct chemical properties, making it a versatile compound for various applications. The presence of the prenyl ether group, in particular, sets it apart from other benzaldehyde derivatives, offering unique reactivity and potential biological activity.
特性
CAS番号 |
1152523-42-6 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC名 |
3-chloro-5-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H15ClO3/c1-9(2)4-5-17-13-11(14)6-10(8-15)7-12(13)16-3/h4,6-8H,5H2,1-3H3 |
InChIキー |
GQQIFEDFLJGWHQ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCOC1=C(C=C(C=C1Cl)C=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Cyclohexylamino)carbonylamino]-4-methylthiobutanoic acid](/img/structure/B12113727.png)
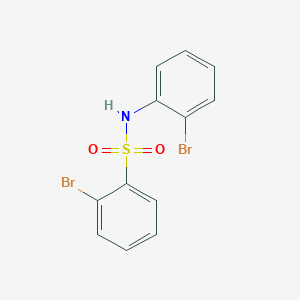
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12113741.png)
![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)


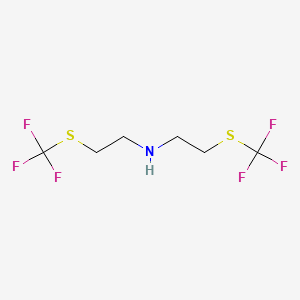
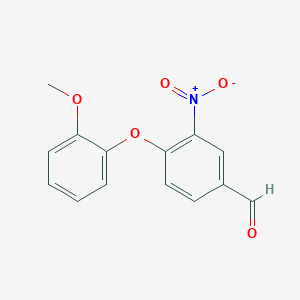
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)
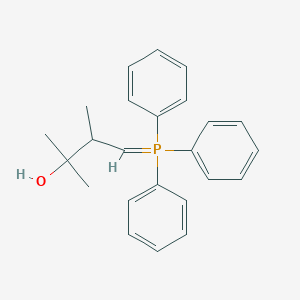
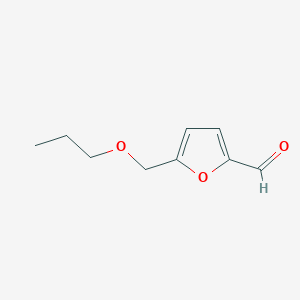
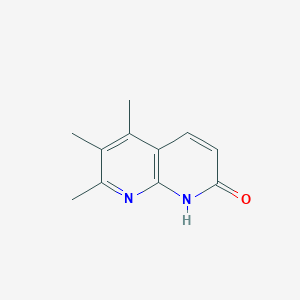
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)
